molecular formula C11H17NO3 B1321509 tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 663172-80-3

tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Katalognummer B1321509
CAS-Nummer: 663172-80-3
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: SSFIFLZYPGAHGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, although not directly synthesized in the provided papers, is closely related to a series of bicyclic and tricyclic compounds that have been synthesized and characterized in recent studies. These compounds are of significant interest due to their potential as intermediates for further chemical transformations, accessing chemical spaces complementary to piperidine ring systems, which are prevalent in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of related compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, a stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was reported, with a key cyclopropanation step controlled by the functional group at C-α . An innovative approach starting from commercially available chiral lactone was used to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, with an epimerization/hydrolysis step to avoid tedious purification .

Molecular Structure Analysis

The molecular structures of synthesized compounds are characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure determined, revealing a monoclinic space group and a 1:1 ratio of diastereomers in the crystal . Chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was also synthesized and characterized, with its crystal structure determined to be of the orthorhombic space group, noncentrosymmetric and chiral .

Chemical Reactions Analysis

The synthesized compounds serve as versatile intermediates for further chemical reactions. For example, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was synthesized and then coupled with aromatic aldehydes to afford Schiff base compounds, which were characterized and analyzed for their molecular and crystal structures, as well as intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely examined through their synthesis and characterization. The crystallographic analyses provide insights into the space groups, molecular packing, and density of the crystals . The intramolecular hydrogen bonding patterns are also elucidated, contributing to the stability of the molecular and crystal structures . These properties are essential for understanding the reactivity and potential applications of the synthesized compounds in further chemical transformations and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Scalable Synthesis Approaches

Maton et al. (2010) developed an efficient and scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, starting from commercially available chiral lactone. This approach includes an epimerization/hydrolysis step, allowing for the synthesis of kilogram amounts of the compound (Maton et al., 2010).

Piperidine Derivative Synthesis

Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. They used tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and reacted it with potassium hydroxide to obtain tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate, which was then used to produce various N-substituted 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Novel Compound Synthesis

Meyers et al. (2009) described two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on azetidine and cyclobutane rings, providing access to novel compounds complementary to piperidine ring systems (Meyers et al., 2009).

Constrained Amino Acid Synthesis

Hart and Rapoport (1999) reported the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine, providing an example of how tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can be a precursor in the synthesis of conformationally constrained amino acids. This process involves multiple steps, including a transannular alkylation, to form the [2.2.1] ring system and demonstrates the compound's utility in peptidomimetic development (Hart & Rapoport, 1999).

Wirkmechanismus

The mechanism of action of “tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate” is not specified in the available resources. It’s worth noting that the mechanism of action for a chemical compound typically depends on its intended use, such as whether it’s used for pharmaceutical, industrial, or other purposes.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name

tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFIFLZYPGAHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619556
Record name tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

CAS RN

663172-80-3
Record name tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.